molecular formula C10H16N2 B8727341 2,2,5,5-Tetramethylhexanedinitrile CAS No. 10526-16-6

2,2,5,5-Tetramethylhexanedinitrile

Cat. No. B8727341
CAS RN: 10526-16-6
M. Wt: 164.25 g/mol
InChI Key: ZTVWCVDHDYZBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04454328

Procedure details

A flask was charged with 35 g. (0.61 mole) of 40% sodium dispersion in mineral oil. The oil was removed by washing with ethyl ether and decantation. The sodium was then mixed with 400 ml. of ether and a mixture of 32.8 g (0.20 mole) 2,2,5,5-tetramethyladiponitrile, prepared by the method of Coffman et al., J. Am. Chem. Soc., 80, 2868 (1957), and 400 ml. of tetrahydrofuran was added slowly. The resulting mixture was stirred at room temperature for 4 hours, the excess sodium decomposed by dropwise addition of saturated aqueous ammonium chloride, the organic layer washed with water, dried (Na2SO4) and evaporated to afford 25.1 g. of crude 2,2,5,5-tetramethylcyclopentylimine. The imine was dissolved in 75 ml. of ethanol and added dropwise to a flask containing 23.3 g. (1 mole) sodium shot. An additional 75 ml. ethanol was added and the mixture heated at reflux until the remaining sodium metal was consumed. The reaction mixture was diluted with water, acidified to pH 1 with concentrated hydrochloric acid, the aqueous phase washed with ether then made strongly basic by addition of sodium hydroxide. The organic layer was extracted with ether, washed with brine, dried (Na2SO4) and evaporated to dryness. The residue was distilled in vacuo to afford 6.6 g. (23%) of the desired amine, B.P. 60°-61° C. (20 mm.).
Quantity
0.61 mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
32.8 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2,2,5,5-tetramethylcyclopentylimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
1 mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Na].CCOCC.C[C:8]([CH3:18])([CH2:11][CH2:12][C:13]([CH3:17])([CH3:16])[C:14]#[N:15])[C:9]#N.[Cl-].[NH4+]>C(O)C.O1CCCC1>[CH3:18][C:8]1([CH3:9])[CH2:11][CH2:12][C:13]([CH3:16])([CH3:17])[CH:14]1[NH2:15] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
0.61 mol
Type
reactant
Smiles
[Na]
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
32.8 g
Type
reactant
Smiles
CC(C#N)(CCC(C#N)(C)C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Eight
Name
2,2,5,5-tetramethylcyclopentylimine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
1 mol
Type
reactant
Smiles
[Na]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A flask was charged with 35 g
CUSTOM
Type
CUSTOM
Details
The oil was removed
WASH
Type
WASH
Details
by washing with ethyl ether and decantation
ADDITION
Type
ADDITION
Details
The sodium was then mixed with 400 ml
CUSTOM
Type
CUSTOM
Details
prepared by the method of Coffman et al., J
WASH
Type
WASH
Details
the organic layer washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford 25.1 g
ADDITION
Type
ADDITION
Details
containing 23.3 g
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water
WASH
Type
WASH
Details
the aqueous phase washed with ether
ADDITION
Type
ADDITION
Details
then made strongly basic by addition of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 6.6 g

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1(C(C(CC1)(C)C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.